molecular formula C14H11BrFNO B3341734 4-Bromo-N-(3-fluorobenzyl)benzamide CAS No. 1040062-03-0

4-Bromo-N-(3-fluorobenzyl)benzamide

Cat. No.: B3341734
CAS No.: 1040062-03-0
M. Wt: 308.14 g/mol
InChI Key: GOQPLRRFXNIBGR-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and a 3-fluorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-fluorobenzyl)benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 4-bromobenzoyl chloride, reacts with 3-fluorobenzylamine in the presence of a base such as triethylamine. This reaction forms the desired amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

4-Bromo-N-(3-fluorobenzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity by affecting its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-fluorobenzyl)benzamide: Similar structure but with the fluorine atom at the 4-position of the benzyl group.

    4-Bromo-N-(2-fluorobenzyl)benzamide: Similar structure but with the fluorine atom at the 2-position of the benzyl group.

    4-Bromo-N-(3-chlorobenzyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-Bromo-N-(3-fluorobenzyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

4-bromo-N-[(3-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-12-6-4-11(5-7-12)14(18)17-9-10-2-1-3-13(16)8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQPLRRFXNIBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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